

Pralurbactam: A Comparative Analysis Against Bacterial Strains Resistant to Other β -Lactamase Inhibitors

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Compound of Interest

Compound Name: *Pralurbactam*

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A new contender in the fight against antimicrobial resistance, the novel β -lactamase inhibitor **Pralurbactam** (formerly FL058), developed in combination with meropenem, is showing promise in combating multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of **Pralurbactam**'s performance against bacterial strains that have developed resistance to other β -lactamase inhibitors, supported by available preclinical and in vitro data.

Pralurbactam is a diazabicyclooctane (DBO) β -lactamase inhibitor, a class that also includes avibactam and relebactam. It is designed to protect β -lactam antibiotics from degradation by a wide range of β -lactamase enzymes, including Ambler Class A (such as KPC), Class C, and some Class D (like OXA-48) enzymes.^{[1][2][3]} This positions the meropenem/**pralurbactam** combination as a potential therapeutic option for infections caused by carbapenem-resistant Enterobacterales (CRE).

Comparative In Vitro Activity of Meropenem/Pralurbactam

The following tables summarize the available minimum inhibitory concentration (MIC) data for meropenem/**pralurbactam** against key resistant bacterial strains, compared with other leading β -lactam/ β -lactamase inhibitor combinations. It is important to note that as a novel agent, direct

head-to-head comparative studies are limited. The data presented here is compiled from various in vitro and preclinical studies and should be interpreted with this in mind.

Table 1: Activity against KPC-Producing Enterobacterales

KPC (Klebsiella pneumoniae carbapenemase)-producing bacteria are a major cause of CRE infections.

Organism/Group	Meropenem/Pralurbactam (MIC50/MIC90 in µg/mL)	Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)	Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)	Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
K. pneumoniae (KPC-producing)	0.25/4 ^[1]	0.12/1 ^[4]	0.5/2 ^[4]	0.25/1
Enterobacterales (KPC-producing)	N/A	0.06/1 ^[5]	0.5/2 ^[4]	0.25/2

N/A: Data not available from the reviewed sources.

Preclinical data suggests that **pralurbactam** may possess superior inhibitory effects against KPC-producing bacteria when compared to avibactam.^[2]

Table 2: Activity against OXA-48-Producing Enterobacterales

OXA-48 and related enzymes are another significant family of carbapenemases.

Organism/Group	Meropenem/Pralurbactam (MIC50/MIC90 in µg/mL)	Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)	Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)	Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
K. pneumoniae (OXA-48-producing)	≤0.06/0.5	2/8[6]	0.5/2[6]	2/4[6]

Meropenem/**pralurbactam** has demonstrated potential as a treatment for infections caused by OXA-48-producing Enterobacterales.[1][2]

Table 3: Activity against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

MBLs (e.g., NDM, VIM, IMP) represent a major challenge as they can hydrolyze most β-lactam antibiotics, and are not inhibited by currently available serine-β-lactamase inhibitors.

Organism/Group	Meropenem/Pralurbactam (MIC50/MIC90 in µg/mL)	Meropenem/Vaborbactam (MIC50/MIC90 in µg/mL)	Ceftazidime/Avibactam (MIC50/MIC90 in µg/mL)	Imipenem/Relebactam (MIC50/MIC90 in µg/mL)
E. coli (NDM-producing)	N/A (MIC90 = 0.5)[3]	>32/>32	>32/>32	>8/>8
K. pneumoniae (NDM-producing)	0.25/4[3]	>32/>32	>32/>32	>8/>8

Pralurbactam, in combination with meropenem, has shown some inhibitory activity against NDM-producing E. coli, a feature not typically observed with other DBO inhibitors like avibactam.[3] However, its activity against NDM-producing K. pneumoniae appears limited.[1][3]

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of meropenem/**pralurbactam** and comparator agents using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Bacterial Isolates:

- A panel of well-characterized clinical isolates of Enterobacterales and *Pseudomonas aeruginosa* with defined resistance mechanisms (e.g., production of KPC, OXA-48, NDM, and resistance to other β -lactamase inhibitors) is used. Quality control strains, such as *E. coli* ATCC 25922 and *K. pneumoniae* ATCC 700603, are included in each experiment.

2. Antimicrobial Agents:

- Meropenem is tested alone and in combination with a fixed concentration of **Pralurbactam** (e.g., 4 μ g/mL).
- Comparator agents include ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam.

3. Broth Microdilution Assay:

- The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).
- Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates.
- A bacterial inoculum is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- The plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

4. Determination of MIC:

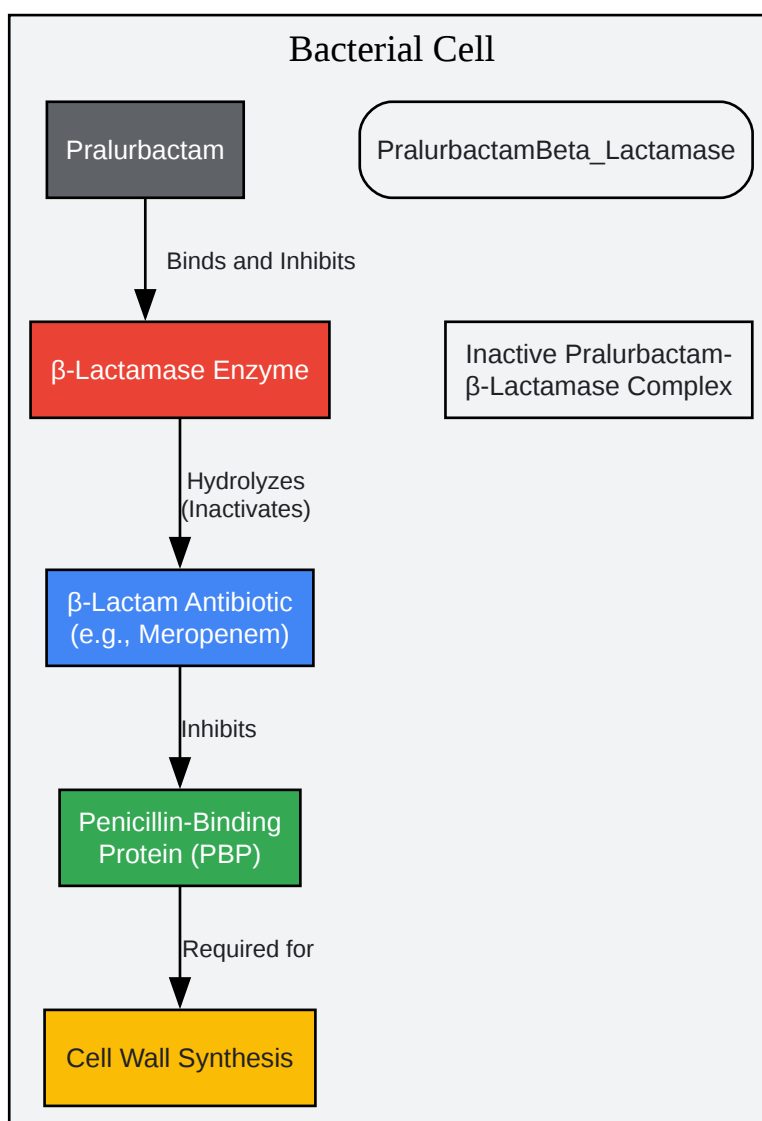
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

5. Data Analysis:

- The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are calculated for each antimicrobial agent against each group of bacterial isolates.

Visualizing Mechanisms and Workflows

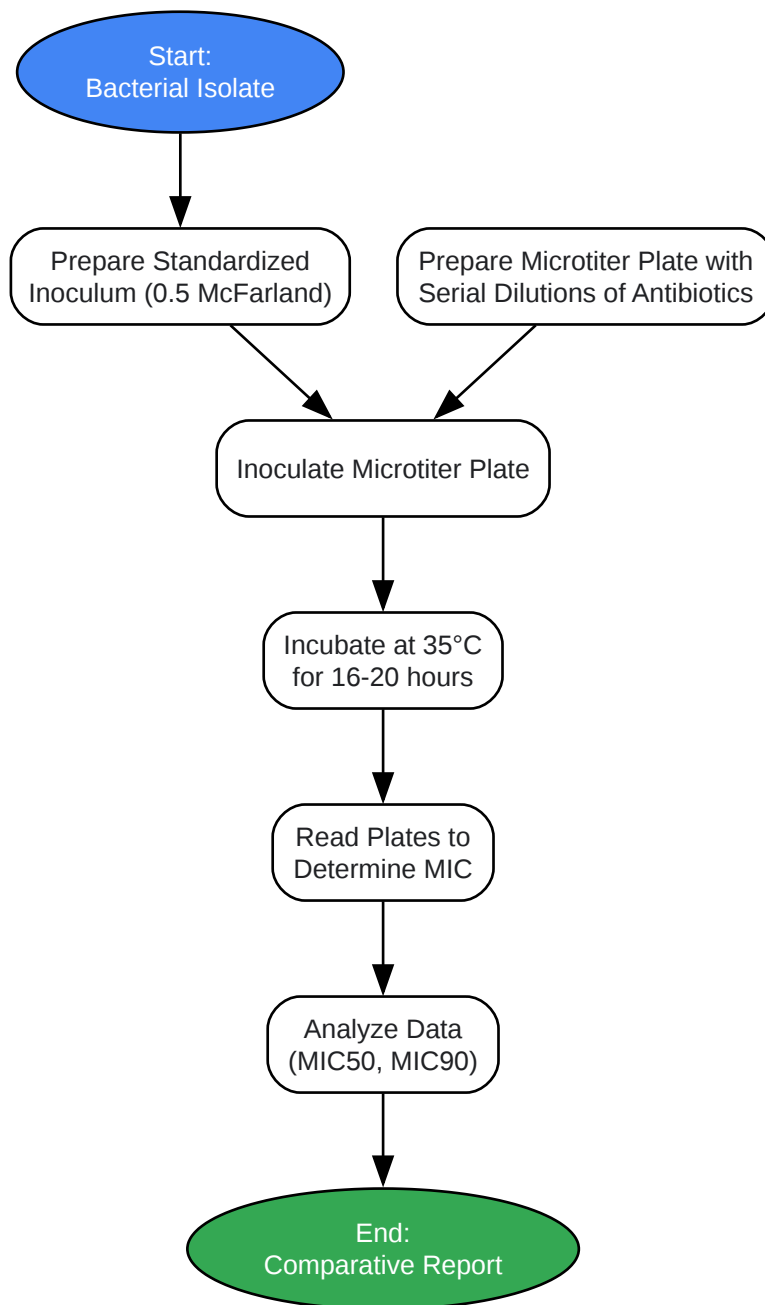
Mechanism of β -Lactamase Inhibition



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Caption: Mechanism of action of **Pralurbactam** in protecting β -lactam antibiotics.

Experimental Workflow for Antimicrobial Susceptibility Testing



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Caption: General workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

Pralurbactam, in combination with meropenem, demonstrates promising in vitro activity against a range of multidrug-resistant Enterobacterales, including those producing KPC and OXA-48 carbapenemases. Notably, its activity against certain NDM-producing *E. coli* strains suggests a potential advantage over other currently available β -lactamase inhibitors. However, as a novel agent, comprehensive comparative data, especially against strains resistant to other new-generation inhibitors, is still emerging. Further clinical studies are necessary to fully elucidate the therapeutic potential of meropenem/**pralurbactam** in the treatment of serious Gram-negative infections. Researchers and drug development professionals should continue to monitor the evolving data on this new combination to inform future antimicrobial stewardship and therapeutic strategies.

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